N-phenyl-2-(thiophene-2-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide
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Overview
Description
N-phenyl-2-(thiophene-2-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C18H16N4O2S2 and its molecular weight is 384.47. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compounds in CNS Drug Synthesis
Heterocycles with heteroatoms such as nitrogen, sulfur, and oxygen are pivotal in synthesizing compounds with potential Central Nervous System (CNS) activity. These compounds are explored for their therapeutic potential against CNS disorders, leveraging their structural diversity and functional properties. The study by Saganuwan (2017) highlights the role of various heterocyclic chemical groups, including thiophene and thiazolo compounds, in the development of novel CNS acting drugs, indicating a vast potential for related compounds in medicinal chemistry (S. Saganuwan, 2017).
Thiophene Analogues and Carcinogenicity Studies
Thiophene analogues of known carcinogens have been synthesized and evaluated for potential carcinogenicity, demonstrating the importance of thiophene structures in assessing biological activities and safety profiles of new compounds. Ashby et al. (1978) provide insights into the structure-activity relationships of thiophene derivatives, which could inform the design and evaluation of related compounds for therapeutic and research applications (J. Ashby et al., 1978).
Heterocyclic N-oxides in Organic Synthesis and Drug Development
Heterocyclic N-oxide derivatives, including pyridine and indazole N-oxides, have been highlighted for their versatility in organic synthesis, catalysis, and medicinal applications. The review by Li et al. (2019) underscores the significance of heterocyclic N-oxides in developing anticancer, antibacterial, and anti-inflammatory drugs, suggesting a potential research interest area for compounds with similar functionalities (Dongli Li et al., 2019).
Structure-Activity Relationships of Thiophene Derivatives
The biological interest in thiophene derivatives is due to their broad therapeutic properties, as discussed by Drehsen and Engel (1983). This review of structure-activity relationships in thiophene derivatives could provide a foundation for understanding and exploring the biological and pharmacological potentials of compounds like N-phenyl-2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide (G. Drehsen, J. Engel, 1983).
Mechanism of Action
Target of action
Compounds with a thiazolothiazole ring system have gained attention in the field of organic electronics due to their planar and rigid backbone as well as an extended π-conjugated structure .
Biochemical pathways
Thiazolothiazole compounds are widely used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors .
Result of action
Thiazolothiazole compounds have been noted for their use in optoelectronic applications due to their high oxidation stability and charge carrier mobility .
Properties
IUPAC Name |
N-phenyl-2-(thiophene-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S2/c23-16(14-7-4-10-25-14)21-17-20-13-8-9-22(11-15(13)26-17)18(24)19-12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H,19,24)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLYPDYVIYFHKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CS3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.